AX 15836
Description
Overview of Mitogen-Activated Protein Kinase (MAPK) Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways are evolutionarily conserved signaling cascades that play a central role in transmitting extracellular signals to the cellular machinery, thereby governing a wide range of cellular activities, including gene expression, cell proliferation, differentiation, migration, and apoptosis. doi.orgqiagen.com In eukaryotic cells, four major MAPK cascades have been identified: the ERK1/2, the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase, the p38 MAPK, and the ERK5 signal transduction pathways. spandidos-publications.com These pathways are organized in a three-tiered kinase module, where a MAP Kinase Kinase Kinase (MAPKKK or MEKK) phosphorylates and activates a MAP Kinase Kinase (MAPKK or MEK), which in turn phosphorylates and activates a MAPK. nih.govmdpi.com While the JNK and p38 MAPK pathways are primarily associated with cellular responses to stress and apoptosis, the ERK1/2 and ERK5 pathways are more closely linked to cell proliferation and differentiation. spandidos-publications.com
The classical ERK1/2 pathway is typically activated by growth factors through the Ras-Raf-MEK1/2 signaling axis. spandidos-publications.com The ERK5 pathway, while also responsive to growth factors, is activated by a distinct upstream kinase, MEK5, which is itself activated by MEKK2 or MEKK3. doi.orgnih.gov
Unique Structural and Functional Aspects of ERK5 (BMK1, MAPK7)
ERK5 possesses several structural and functional features that distinguish it from other members of the MAPK family. nih.gov Notably, ERK5 is significantly larger than other MAPKs, earning it the name "Big MAP Kinase 1" (BMK1). nih.gov This size difference is due to a large and unique C-terminal domain that is absent in other MAPKs. nih.govnih.gov
Key structural features of ERK5 include:
N-terminal kinase domain: This domain is responsible for the catalytic activity of ERK5 and shares about 50% sequence identity with ERK1/2. nih.govfrontiersin.org It contains the conserved Threonine-Glutamate-Tyrosine (TEY) activation motif, which is also present in ERK1/2. nih.govresearchgate.net
Large C-terminal domain: This region is unique to ERK5 and contains a nuclear localization signal (NLS) and a transcriptional activation domain (TAD). spandidos-publications.comnih.govnih.gov The TAD allows ERK5 to directly regulate gene expression by acting as a transcriptional co-activator, a function not typically associated with other MAPKs. frontiersin.org
Functionally, ERK5 is activated by a range of stimuli, including both mitogens like epidermal growth factor (EGF) and nerve growth factor (NGF), and cellular stressors such as oxidative and osmotic stress. qiagen.comnih.gov Upon activation by MEK5, ERK5 translocates from the cytoplasm to the nucleus, where it can phosphorylate and activate various transcription factors, including myocyte enhancer factor 2 (MEF2) and members of the AP1 family like c-Fos and Fra1. nih.govfrontiersin.org
The development of the selective inhibitor AX 15836 has been instrumental in dissecting the kinase-dependent functions of ERK5. medchemexpress.com However, research has also revealed that some small molecule inhibitors, including this compound, can paradoxically promote the nuclear localization and transcriptional activity of ERK5, highlighting the complexity of its regulation. nih.gov
| Feature | ERK1/2 Pathway | ERK5 Pathway |
|---|---|---|
| Activating Stimuli | Primarily growth factors | Growth factors and stress stimuli nih.gov |
| Upstream Kinase (MAPKK) | MEK1/2 | MEK5 doi.org |
| Upstream Kinase (MAPKKK) | Raf isoforms | MEKK2/3 doi.org |
| Key Structural Feature | Standard MAPK structure | Large C-terminal domain with a transcriptional activation domain (TAD) nih.govnih.gov |
| Primary Function | Regulation of cell proliferation and differentiation | Regulation of cell proliferation, differentiation, and survival nih.gov |
Role of ERK5 Signaling in Cellular Homeostasis and Disease Pathogenesis
The ERK5 signaling pathway is crucial for maintaining cellular and tissue homeostasis, particularly in the cardiovascular system. nih.gov It plays a vital role in endothelial cell function, where it mediates the protective effects of laminar blood flow, thus maintaining vascular integrity. nih.govfrontiersin.org Studies in mice have shown that the deletion of the Erk5 gene is embryonically lethal due to cardiovascular defects. ahajournals.org In adult mice, the loss of ERK5 in the endothelium leads to endothelial destabilization and is lethal. ahajournals.org ERK5 also contributes to the integrity of other tissues exposed to mechanical stress, such as bone, cartilage, and muscle, where it functions as a key survival and differentiation pathway. nih.gov
Dysregulation of the ERK5 pathway has been implicated in the pathogenesis of several diseases, most notably cancer. nih.govmdpi.com Elevated expression of ERK5 and its upstream activator MEK5 in human tumors is often correlated with a poor prognosis, including increased metastasis and resistance to chemotherapy. aacrjournals.org The ERK5 pathway can promote cancer cell proliferation and survival. nih.gov In some cancers, it acts as an escape route for tumor cells to evade the effects of drugs that target the ERK1/2 pathway. nih.govresearchgate.net Consequently, inhibiting ERK5, for instance with molecules like this compound, is being explored as a potential therapeutic strategy in oncology. aacrjournals.orgselleckchem.com
Beyond cancer, ERK5 signaling is also involved in inflammatory processes. frontiersin.org The targeted deletion of the Erk5 gene in epidermal keratinocytes in mice demonstrated that ERK5 is an essential component of the skin's inflammatory response associated with tumor formation. aacrjournals.org Furthermore, ERK5 has been linked to cardiac hypertrophy, the enlargement of heart muscle cells, suggesting its potential as a therapeutic target for certain heart conditions. wisdomlib.org
| Biological Process | Role of ERK5 | Associated Diseases |
|---|---|---|
| Cardiovascular Homeostasis | Maintains vascular integrity and mediates vasoprotective effects of blood flow. nih.govfrontiersin.org | Cardiovascular diseases, Atherosclerosis nih.gov |
| Cell Proliferation and Survival | Promotes cell cycle progression and prevents apoptosis. nih.govfrontiersin.org | Cancer (various types, including breast, prostate, and lung) mdpi.comaacrjournals.org |
| Inflammation | Essential component of the inflammatory response in certain tissues. aacrjournals.org | Inflammation-driven cancers aacrjournals.org |
| Muscle Differentiation | Required for the differentiation of muscle cells. nih.gov | - |
| Bone Homeostasis | Plays a role in bone formation. nih.gov | Bone-associated pathologies mdpi.com |
Properties
Molecular Formula |
C32H40N8O5S |
|---|---|
Molecular Weight |
648.78 |
Synonyms |
5,11-Dihydro-2-[[2-ethoxy-4-[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]phenyl]amino]-5-methyl,11-(methylsulfonyl)-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one |
Origin of Product |
United States |
Ax 15836 As a Selective Chemical Probe for Erk5 Research
Discovery and Rationale for AX 15836 Development
The development of this compound stemmed from the need for highly selective inhibitors to accurately investigate the functions of ERK5. Earlier ERK5 inhibitors, such as XMD8-92, were found to have significant off-target activities, particularly against bromodomain-containing proteins like BRD4. nih.govnih.govwhiterose.ac.ukfrontiersin.org These off-target effects confounded the interpretation of experimental results and made it challenging to attribute observed phenotypes solely to ERK5 inhibition. nih.govnih.govwhiterose.ac.ukfrontiersin.org
The rationale behind developing this compound was to create a chemical tool that could potently inhibit ERK5 kinase activity with minimal activity against other kinases and non-kinase targets. This improved selectivity aimed to provide researchers with a more reliable means to study the specific catalytic functions of ERK5 and differentiate them from potential non-kinase-dependent roles or off-target effects of less selective compounds. nih.govwhiterose.ac.uknih.govfrontiersin.org
Potency and Selectivity Profile of this compound
This compound is characterized by its potent inhibition of ERK5 and a favorable selectivity profile against a broad range of other targets.
In Vitro Kinase Selectivity Against Diverse Kinome Panels
This compound demonstrates high selectivity for ERK5 over a large panel of kinases. Studies have shown that this compound exhibits more than 1,000-fold selectivity for ERK5 compared to over 200 other kinases. medchemexpress.comrndsystems.comtocris.commedchemexpress.comdcchemicals.comglpbio.com This high degree of selectivity is a key feature that distinguishes this compound as a valuable chemical probe for specific ERK5 kinase activity studies.
Selectivity Profile Against Non-Kinase Targets
Beyond its selectivity within the kinome, this compound also shows selectivity against important non-kinase targets, such as BRD4. The compound exhibits selectivity over BRD4 with a Kd of 3,600 nM. medchemexpress.comrndsystems.comtocris.commedchemexpress.comdcchemicals.comglpbio.comfishersci.pt This is particularly important given the off-target activity of earlier ERK5 inhibitors against BRD4. nih.govnih.govwhiterose.ac.ukfrontiersin.org The reduced activity against BRD4 in this compound helps to mitigate confounding effects observed with less selective compounds.
Comparative Analysis with Other ERK5 Modulators
Comparing this compound with other ERK5 modulators highlights its improved selectivity. Earlier inhibitors like XMD8-92 were found to be dual inhibitors of both ERK5 and BRD4, with their biological effects often attributed to BRD inhibition. nih.govnih.govwhiterose.ac.ukfrontiersin.org In contrast, this compound, despite being a potent ERK5 inhibitor, has shown a lack of strong anti-proliferative or anti-inflammatory effects in certain cellular contexts where genetic knockdown of ERK5 did show such effects. nih.govnih.govnih.govpnas.orgahajournals.org This difference in observed phenotypes between selective kinase inhibition by this compound and genetic depletion of ERK5 has led to the hypothesis that ERK5 may have important kinase-independent functions. nih.govnih.govahajournals.org
Other ERK5 inhibitors like BAY-885 and JWG-071 have also been developed as more selective alternatives to first-generation compounds. frontiersin.orgfrontiersin.org While BAY-885 is reported as a highly potent and selective ERK5 inhibitor, and JWG-071 is described as a kinase-selective chemical probe for ERK5, comparative studies have examined their effects alongside this compound. frontiersin.orgmedchemexpress.comnih.gov Notably, studies have indicated that several ATP-competitive ERK5 inhibitors, including this compound and BAY-885, can induce paradoxical activation of the ERK5 transcriptional activation domain (TAD) by promoting nuclear translocation of ERK5, a phenomenon that needs to be considered when interpreting results obtained with these inhibitors. whiterose.ac.ukfrontiersin.orgfrontiersin.orgacs.orgresearchgate.netportlandpress.comacs.org
Here is a comparative overview of select ERK5 modulators:
| Compound | Target(s) | Key Features |
| This compound | ERK5 | Potent and highly selective ERK5 kinase inhibitor, low activity against BRD4. medchemexpress.comrndsystems.comtocris.commedchemexpress.comdcchemicals.comglpbio.comfishersci.pt Can cause paradoxical ERK5 TAD activation. whiterose.ac.ukfrontiersin.orgfrontiersin.orgacs.orgresearchgate.netportlandpress.comacs.org |
| XMD8-92 | ERK5, BRD4 | Dual inhibitor, biological effects often attributed to BRD4 inhibition. nih.govnih.govwhiterose.ac.ukfrontiersin.org |
| BAY-885 | ERK5 | Highly potent and selective ERK5 inhibitor. frontiersin.orgmedchemexpress.com Can cause paradoxical ERK5 TAD activation. frontiersin.orgfrontiersin.orgacs.orgresearchgate.net |
| JWG-071 | ERK5, LRRK2 (lower potency) | Kinase-selective chemical probe for ERK5. frontiersin.orgmedchemexpress.com Can cause paradoxical ERK5 TAD activation. frontiersin.orgresearchgate.net |
Molecular Mechanisms of Action of Ax 15836
Inhibition of ERK5 Kinase Activity
AX 15836 functions as a potent inhibitor of ERK5 kinase activity, demonstrating an IC50 of 8 nM medchemexpress.comtocris.comselleckchem.comglpbio.com. This inhibition is highly selective, with this compound showing over 1,000-fold selectivity for ERK5 compared to a panel of over 200 other kinases medchemexpress.comtocris.comrndsystems.comglpbio.com. It also exhibits selectivity over BRD4, with a Kd of 3,600 nM medchemexpress.comtocris.comrndsystems.comglpbio.com.
Effects on ERK5 Auto-phosphorylation (e.g., TEY motif)
ERK5 is typically activated by MEK5 through phosphorylation of the threonine and tyrosine residues within its conserved TEY motif in the activation loop doi.orgresearchgate.netacs.org. This phosphorylation is crucial for activating both the kinase and transcriptional activities of ERK5 nih.gov. Studies have shown that this compound can inhibit the EGF-stimulated, phosphorylated form of ERK5 in HeLa cells medchemexpress.compnas.org. Both this compound and another ERK5 kinase inhibitor, XMD8-92, have been shown to suppress ERK5 TEY motif phosphorylation-mediated KLF2 induction and S496 phosphorylation nih.govahajournals.org. However, the role of ERK5 S496 phosphorylation, in contrast to TEY motif phosphorylation, appears less crucial for ERK5 kinase activation-mediated KLF2 induction nih.govahajournals.org. Interestingly, while this compound inhibits TEY phosphorylation, some research indicates that ERK5 kinase inhibitors, including this compound, can paradoxically activate ERK5 transcriptional activity nih.govfrontiersin.orgnih.govresearchgate.net. This paradoxical activation is suggested to occur because the binding of the inhibitor to the ERK5 kinase domain can induce a conformational change that exposes the nuclear localization signal (NLS) and transcriptional activation domain (TAD), leading to nuclear translocation and stimulation of ERK5 transcriptional activity acs.orgfrontiersin.orgnih.govresearchgate.net.
Intracellular Target Engagement and Potency in Cellular Models (e.g., HeLa cells, PBMCs, endothelial cells, oncogenic cell lines)
This compound demonstrates similar intracellular potency across various cell types, including peripheral blood mononuclear cells (PBMCs), endothelial cells, and oncogenic cell lines, with IC50 values ranging from 4 to 9 nM medchemexpress.comglpbio.compnas.orgmedchemexpress.com. In HeLa cells, a commonly used model for studying ERK5 regulation, this compound has been shown to inhibit the EGF-stimulated, phosphorylated form of endogenous ERK5 medchemexpress.compnas.org. Despite its potent kinase inhibition and intracellular engagement, this compound has shown limited or no effect on cellular proliferation or inflammatory cytokine responses in some studies, particularly when compared to less selective inhibitors or genetic depletion of ERK5 medchemexpress.comglpbio.comnih.govnih.govpnas.org. For instance, in HUVEC and HeLa cells, this compound treatment resulted in very few differentially expressed genes medchemexpress.comglpbio.compnas.org. This contrasts with the effects observed upon genetic depletion of ERK5, suggesting that some biological roles of ERK5 may be independent of its catalytic activity nih.govnih.gov. However, other studies indicate that ERK5 inhibition by this compound can sensitize various cancer cell lines, including HeLa cells, to death receptor-induced apoptosis biorxiv.org.
Data on intracellular potency in various cell lines:
| Cell Line | Intracellular Potency (IC50) | Reference |
| HeLa cells | 8 nM | medchemexpress.comglpbio.com |
| SN12C cells | 86 nM | medchemexpress.com |
| PBMCs | 4-9 nM | medchemexpress.comglpbio.compnas.orgmedchemexpress.com |
| Endothelial cells | 4-9 nM | medchemexpress.comglpbio.compnas.orgmedchemexpress.com |
| Oncogenic cell lines | 4-9 nM | medchemexpress.comglpbio.compnas.orgmedchemexpress.com |
Modulation of Downstream Signaling Pathways by this compound
Beyond its direct inhibition of ERK5 kinase activity, this compound also influences downstream signaling pathways regulated by ERK5.
Impact on Myocyte Enhancer Factor 2 (MEF2) Transcriptional Activity
Myocyte Enhancer Factor 2 (MEF2) proteins are known transcriptional targets of ERK5 doi.orgnih.govresearchgate.netacs.orgsemanticscholar.org. ERK5 can phosphorylate MEF2 transcription factors, such as MEF2D, promoting their transcriptional activity acs.orgsemanticscholar.org. This compound has been shown to inhibit the transcriptional activation of MEF2C, a downstream target of the MEK5/ERK5 pathway acs.org. While MEK5-ERK5 signaling can induce MEF2 transcriptional activity, studies using this compound and other ERK5 inhibitors have revealed a complex relationship, with some findings suggesting that while these inhibitors bind to the ERK5 kinase domain, they can paradoxically activate ERK5 transcriptional activity, including that related to MEF2D reporter systems nih.govsemanticscholar.org. However, phosphorylation of MEF2D itself was not induced by this compound in one study nih.gov.
Regulation of Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) SUMOylation and Transcriptional Activity
ERK5 is also involved in the regulation of Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) nih.govresearchgate.netnih.govahajournals.org. Research indicates that ERK5 S496 phosphorylation can induce SUMOylation of NRF2 at a specific site (K518), leading to the inhibition of NRF2's transcriptional activity nih.govahajournals.org. This effect on NRF2 SUMOylation and transcriptional activity appears to be independent of ERK5 catalytic activity nih.govnih.govahajournals.org. Specific ERK5 kinase inhibitors, including this compound, have been observed to inhibit ERK5 S496 phosphorylation, suggesting their involvement in modulating the ERK5-NRF2 axis nih.govahajournals.org. This compound has been shown to abolish the reduction of NRF2 transcriptional activity induced by oxidized LDL, similar to an ERK5 S496A mutant, further supporting its role in influencing NRF2 activity via effects on S496 phosphorylation nih.gov.
Influence on Krüppel-like Factor 2 (KLF2) Transactivation
Krüppel-like Factor 2 (KLF2) is another transcriptional target regulated by the ERK5 pathway nih.govacs.orgahajournals.orgfrontiersin.orgnih.gov. ERK5, often in conjunction with MEF2D, can activate expression from the KLF2 promoter nih.gov. While ERK5 TEY motif phosphorylation is crucial for ERK5 kinase activation-mediated KLF2 induction, this compound has been shown to suppress this induction nih.govahajournals.org. However, similar to its effects on MEF2 transcriptional activity, this compound has also been reported to induce KLF2 transactivation nih.govahajournals.orgfrontiersin.orgnih.gov. This paradoxical activation of KLF2 transcription by this compound, despite its kinase inhibitory activity, highlights the complex pharmacological profile of ERK5 inhibitors and suggests that the biological effects may not solely rely on catalytic inhibition nih.govahajournals.orgfrontiersin.orgnih.gov.
Paradoxical Activation of ERK5 Transcriptional Activity by this compound
While AX15836 is designed to inhibit the kinase activity of ERK5, studies have shown that it can paradoxically activate the transcriptional activity of ERK5. researchgate.netacs.orgnih.gov This phenomenon is a significant consideration in the pharmacological targeting of ERK5. acs.org The paradoxical activation of downstream gene transcription by ERK5 inhibitors, including AX15836, has been observed and highlights the complexities of targeting this protein. acs.orgnih.gov
Induction of Conformational Changes in ERK5
Research indicates that selective ERK5 inhibitors, such as AX15836, directly bind to the kinase domain (KD) of ERK5. researchgate.netfrontiersin.org This binding event induces conformational changes within the ERK5 protein. researchgate.netfrontiersin.org These conformational changes are crucial in the mechanism by which AX15836 exerts its effects beyond simple kinase inhibition. researchgate.netfrontiersin.org Specifically, the binding of ERK5 inhibitors like AX15836 to the kinase domain has been shown to cause a conformational change that leads to the dissociation of the nuclear localization signal (NLS) and the transcriptional activation domain (TAD). acs.orgnih.gov Structural simulations with AX15836 have also shown a reduction in the flexibility of the activation loop of ERK5. portlandpress.com
Consequent ERK5 Nuclear Translocation
A direct consequence of the conformational changes induced by AX15836 binding is the triggering of ERK5 nuclear translocation. researchgate.netfrontiersin.org In its inactive state, ERK5 is proposed to have an intramolecular association between its C- and N-termini, resulting in a folded conformation that is exported from the nucleus. acs.orgnih.gov Upon MEK5-dependent phosphorylation, this intramolecular association is disrupted, leading to the exposure of the NLS and enabling nuclear translocation. nih.gov Similarly, the binding of ERK5 inhibitors, including AX15836, promotes the exposure of the C-terminal NLS, which in turn promotes nuclear localization. researchgate.netfrontiersin.orgnih.gov Studies using immunofluorescence analysis have shown that AX15836 can promote ERK5 nuclear localization in cell lines such as HEK293 and HeLa cells. researchgate.netnih.gov The nuclear import of ERK5 is mediated by importin subunit beta-1, and the interaction between ERK5 and importin β1 is induced by stimuli like EGF administration and can be prevented by certain inhibitors. nih.gov
Implications for Distinguishing Kinase-Dependent versus Kinase-Independent ERK5 Functions
The paradoxical activation of ERK5 transcriptional activity by kinase inhibitors like AX15836 has significant implications for distinguishing between the kinase-dependent and kinase-independent functions of ERK5. rndsystems.comfrontiersin.orgnih.govuab.cat While ERK5 possesses kinase activity and can directly phosphorylate transcription factors, its noncatalytic C-terminal tail, containing the TAD, can also interact with transcription factors and influence gene expression independently of its catalytic activity. nih.govpnas.org
Studies using genetic perturbation of ERK5, such as siRNA or shRNA-mediated silencing, which ablate both the kinase domain and the C-terminus, have sometimes shown different biological outcomes compared to treatment with ERK5 kinase inhibitors like AX15836. nih.govnih.gov For instance, while genetic knockdown of ERK5 has shown anti-proliferative or anti-inflammatory effects in certain contexts, AX15836 has been reported to display no such effects in some studies, despite effectively inhibiting ERK5 kinase activity. researchgate.netnih.govnih.govpnas.org This discrepancy suggests that the biological effects observed with genetic ablation might be due to the loss of both kinase-dependent and kinase-independent functions, whereas kinase inhibitors primarily target the catalytic activity but can inadvertently enhance the transcriptional function. nih.gov
The ability of AX15836 and other ERK5 inhibitors to drive nuclear translocation and activate the TAD, despite inhibiting kinase activity, highlights a potential limitation in using these compounds to fully phenocopy the effects of genetic ERK5 depletion. researchgate.netnih.govnih.gov This underscores the importance of considering both catalytic and non-catalytic roles of ERK5 when developing therapeutic strategies targeting this pathway. frontiersin.orgnih.gov The paradoxical activation phenomenon emphasizes the need for careful interpretation of data obtained with ERK5 kinase inhibitors and suggests that novel chemical strategies may be necessary to fully explore the diverse biological functions of ERK5. nih.gov
Preclinical Investigations of Ax 15836 in Disease Models
In Vitro Studies on Cellular Phenotypes
In vitro studies have been conducted to assess the effects of AX 15836 on the cellular phenotypes of different cancer types, with a particular focus on its impact on cell proliferation and viability.
Effects on Cancer Cell Proliferation and Viability
The primary in vitro application of this compound has been in evaluating its ability to inhibit the proliferation and affect the viability of various cancer cell lines.
Analysis in Myeloma Cell Lines (e.g., MM.1S)
Research into the effects of this compound on multiple myeloma cell lines, such as MM.1S, has yielded varied results. While some early studies suggested that overexpression of a dominant negative ERK5 mutant could inhibit IL-6-induced proliferation in MM.1S cells, more recent investigations using selective ERK5 inhibitors like AX15836 have questioned whether this effect is solely due to ERK5 kinase inhibition. acs.orgnih.govnih.govpnas.org
Studies have shown that AX15836, at concentrations of 500 nM and 1 µM, had no effect on IL-6-induced proliferation in MM.1S cells. nih.gov Similarly, another study reported that selective ERK5 compounds including AX15836 showed no effect on cell growth or viability in cancer cell lines previously thought to be regulated by ERK5, with EC50 values greater than 15 µM in MM.1S cells. pnas.org This suggests that while IL-6 can activate ERK5 in MM.1S cells, the antiproliferative activity previously observed might be attributable to non-ERK5-related activities or that ERK5 kinase activity is not sufficient or necessary to impact proliferation and viability in this context. acs.orgpnas.org
Conversely, an earlier report indicated that AX15836 exhibited a strong inhibitory effect in cellular assays with an IC50 of 86 nM, although activity was lost at higher concentrations, potentially due to compound precipitation. acs.org It is also noted that AX15836 had no significant effect on cell growth in an IL-6-dependent proliferation assay. acs.org
Data from studies on MM.1S cells:
| Cell Line | Stimulus | Compound | Concentration | Effect on Proliferation/Viability | IC50/EC50 | Reference |
| MM.1S | IL-6 | AX15836 | 500 nM, 1 µM | No effect | > 15 µM | nih.govpnas.org |
| MM.1S | None | AX15836 | Varied | Inhibitory effect observed (at 86 nM), lost at higher concentrations | 86 nM (initial), activity lost at higher concentrations | acs.org |
| MM.1S | IL-6 | AX15836 | Varied | No significant effect | N/A | acs.org |
Evaluation in Acute Myeloid Leukemia Cell Lines (e.g., MV-4-11)
Investigations into the effects of this compound on acute myeloid leukemia (AML) cell lines, such as MV-4-11, have also been conducted. MV-4-11 cells contain a mutation reported to lead to constitutive activation of ERK5. acs.orgnih.gov
Studies comparing the effectiveness of various inhibitors in MV-4-11 cells found that while BRD4 inhibitors and dual ERK5-BRD4 inhibitors demonstrated antiproliferative activity, the ERK5-selective inhibitor AX15836 did not inhibit proliferation in this model. acs.orgnih.gov This data further supports the idea that inhibition of ERK5 kinase activity alone may not be sufficient or necessary to affect cancer cell proliferation and viability in all contexts. acs.orgnih.gov
Data from studies on MV-4-11 cells:
| Cell Line | Compound | Effect on Proliferation/Viability | Reference |
| MV-4-11 | AX15836 | No antiproliferative activity | acs.orgnih.gov |
Assessment in Melanoma Cells
The role of ERK5 in melanoma has been explored, and studies have utilized AX15836 to investigate its effects on melanoma cell proliferation and viability. ERK5 is consistently expressed and active in melanoma cells, and genetic silencing and pharmacological inhibition of the ERK5 pathway have been shown to reduce the growth of melanoma cells. acs.org
However, some studies using AX15836 in melanoma cell lines like A375 and SK-Mel-5 have reported that AX15836 was ineffective in reducing their proliferation. researchgate.net Interestingly, despite its lack of effect on proliferation, AX15836 has been shown to induce an increase in ERK5 nuclear translocation in A375 melanoma cells, similar to observations in HeLa cells. researchgate.net The combination of AX15836 with ivermectin, a compound effective in preventing ERK5 nuclear shuttling, synergistically reduced cell viability and colony formation ability in A375 cells. researchgate.net
Data from studies on Melanoma cells:
| Cell Line | Compound | Effect on Proliferation/Viability | Reference |
| A375 | AX15836 | Ineffective in reducing proliferation | researchgate.net |
| SK-Mel-5 | AX15836 | Ineffective in reducing proliferation | researchgate.net |
| A375 | AX15836 + Ivermectin | Synergistically reduced viability and colony formation | researchgate.net |
Studies in Endometrial Cancer Cells
The MEK5-ERK5 pathway has been identified as a potential target in endometrial cancer, with alterations in pathway components observed in a significant percentage of patients. frontiersin.orgbiorxiv.orgnih.gov Studies have investigated the impact of ERK5 inhibition on endometrial cancer cell proliferation.
Cell counting experiments using endometrial cancer cell lines like Ishikawa and HeLa have shown that increased cell numbers in response to EGF stimulation were significantly impaired by 1 µM AX15836. nih.govbiorxiv.org These results suggest that activation of the MEK5-ERK5 pathway is necessary for EGF-induced proliferation in these cells. nih.govbiorxiv.org Similar results were obtained using another specific ERK5 inhibitor, JWG-071. nih.govbiorxiv.org
Furthermore, studies using MEK5-deficient Ishikawa and HeLa cells demonstrated impaired proliferation in response to EGF, and concentrations of AX15836 that inhibited proliferation in wild-type cells had no effect in the absence of MEK5. nih.govbiorxiv.org This confirms the dependency on the MEK5-ERK5 pathway for EGF-induced proliferation in these endometrial cancer cell models. nih.govbiorxiv.org
Data from studies on Endometrial Cancer cells:
| Cell Line | Stimulus | Compound | Concentration | Effect on Proliferation | Reference |
| Ishikawa | EGF | AX15836 | 1 µM | Significantly impaired | nih.govbiorxiv.org |
| HeLa | EGF | AX15836 | 1 µM | Significantly impaired | nih.govbiorxiv.org |
Investigations in Breast Cancer Cell Lines (e.g., HER2-positive, Triple-Negative Breast Cancer)
The role of ERK5 signaling has also been explored in breast cancer, including HER2-positive and Triple-Negative Breast Cancer (TNBC) subtypes. Genetic silencing of ERK5 has been shown to be antiproliferative in vitro in TNBC. acs.orgnih.gov
Combinations of inhibitors targeting different pathways have been investigated in TNBC cell lines such as MDA-MB-231, BT-549, and MDA-MB-468. Studies have examined the effects of combining the Akt inhibitor ipatasertib (B1662790) with ERK5 inhibitors, including AX15836. acs.orgnih.gov While the combination of ipatasertib with the ERK5 inhibitor XMD8-92 synergistically decreased TNBC cell viability, AX15836 was used to control for potential off-target BRD4 inhibitory activity of XMD8-92. acs.orgnih.gov AX15836 itself was unable to reduce c-Myc expression in these studies. nih.gov
Data from studies on Breast Cancer cell lines:
| Cell Line Type | Compound Combination | Effect on Viability | Reference |
| Triple-Negative Breast Cancer | Ipatasertib + AX15836 | Investigated (AX15836 unable to reduce c-Myc expression) | nih.gov |
Modulation of Cellular Immune Responses and Inflammation
Preclinical studies have explored the effects of this compound on cellular immune responses and inflammatory processes, particularly in the context of macrophage function and endothelial cell activation.
Effects on Vomocytosis in Human Macrophages
Investigations have shown that this compound influences the process of vomocytosis in human macrophages. Vomocytosis is a non-lytic expulsion mechanism used by macrophages to release internalized microbes, such as Cryptococcus neoformans, without causing host cell damage. Studies have demonstrated that this compound increases vomocytosis in human macrophages in vitro. This effect has also been observed in an in vivo zebrafish model of cryptococcal disease, where this compound administration led to a reduction in the spread of the infection rndsystems.comfishersci.pttocris.comdcchemicals.comtocris.com.
Impact on Inflammatory Gene Expression in Endothelial Cells (e.g., HUVECs)
The impact of this compound on inflammatory gene expression has been studied in endothelial cells, including Human Umbilical Vein Endothelial Cells (HUVECs). While ERK5 has been implicated in pro-inflammatory responses in endothelial cells upon inflammatory stimulation, selective ERK5 inhibitors like this compound have shown limited efficacy in suppressing inflammatory gene expression in these cells medchemexpress.compnas.orgwhiterose.ac.uknih.gov. Studies using HUVECs stimulated with inflammatory agonists like Pam3CSK4 have indicated that this compound was largely ineffective at reducing inflammatory gene expression medchemexpress.compnas.orgwhiterose.ac.uk. This contrasts with the effects observed with inhibitors possessing bromodomain (BRD) inhibition activity, which were able to suppress inflammatory cytokine responses medchemexpress.compnas.org. The lack of effect of selective ERK5 inhibitors on inflammatory gene expression in endothelial cells, despite reports of ERK5 knockdown reducing inflammatory responses, has led to the suggestion that non-catalytic functions of ERK5 may play a significant role in regulating inflammation in these cells, or that ERK5 kinase inhibitors might paradoxically activate ERK5 transcriptional activity whiterose.ac.uknih.govahajournals.org.
Influence on Pro-inflammatory Cytokine Secretion (e.g., IL-6, IL-8)
Consistent with its limited impact on inflammatory gene expression in endothelial cells, this compound has been reported to be ineffective in suppressing the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) from stimulated endothelial cells (HUVECs) medchemexpress.compnas.orgwhiterose.ac.uknih.gov. Similar findings were observed in bronchial epithelial cells, where this compound had no effect on IL-17A-induced IL-6 and IL-8 release pnas.orgwhiterose.ac.uk. This suggests that selective pharmacological inhibition of ERK5 kinase activity by this compound does not significantly modulate the secretion of these specific pro-inflammatory cytokines in these cell types under the tested conditions medchemexpress.compnas.orgwhiterose.ac.uknih.gov.
A summary of the effects of this compound on cytokine secretion in endothelial cells is presented in the table below:
| Cell Type | Stimulus | Cytokine | Effect of this compound | Relevant EC50 (µM) | Source |
| HUVECs | Pam3CSK4 | IL-6 | No suppression | >>10 | medchemexpress.compnas.org |
| HUVECs | Pam3CSK4 | IL-8 | No suppression | >>10 | medchemexpress.compnas.org |
| BEAS-2B | IL-17A | IL-6 | No effect | Not specified | pnas.orgwhiterose.ac.uk |
| BEAS-2B | IL-17A | IL-8 | No effect | Not specified | pnas.orgwhiterose.ac.uk |
| HUVECs | LPS | IL-6 | No significant suppression | Not specified | nih.gov |
| HUVECs | LPS | IL-8 | No significant suppression | Not specified | nih.gov |
Studies on Cell Cycle Progression (e.g., G1-S Transition)
ERK5 signaling has been implicated in the regulation of cell cycle progression, including the transition from G1 to S phase doi.orgresearchgate.net. Genetic knockdown of ERK5 has been shown to affect proliferation and cell cycle in various cancer cell types nih.govresearchgate.netnih.govacs.org. However, studies specifically investigating the effect of the selective ERK5 inhibitor this compound on cell cycle progression and proliferation have yielded varied results depending on the cell type and context.
In some cancer cell lines where ERK5 was previously thought to mediate growth, this compound has been reported to have no significant effect on cell proliferation nih.govnih.govacs.org. For instance, this compound did not affect IL-6-induced proliferation in MM.1S multiple myeloma cells nih.gov.
Conversely, in the context of HER2-positive breast cancer cells, targeting ERK5 with inhibitors including this compound was shown to reduce the level of phosphorylated Retinoblastoma protein (phospho-RB) figshare.comnih.gov. Phospho-RB is a key regulator of the G1-S transition, and its reduction is associated with cell cycle arrest in G1 phase figshare.comnih.govamazonaws.com. This effect on phospho-RB levels by ERK5 inhibition was associated with increased anti-tumor activity when combined with anti-HER2 therapy figshare.comnih.gov.
These findings suggest that while ERK5 can influence cell cycle progression, the effect of pharmacological inhibition with this compound may be cell type-dependent and could potentially be more relevant in specific contexts or in combination therapies.
Induction of Apoptosis and Sensitization to Death Receptor Agonists
Preclinical research has indicated that inhibition of the ERK5 pathway, including through the use of this compound, can induce apoptosis and sensitize cancer cells to the effects of death receptor agonists biorxiv.orgnih.govresearchgate.netbiorxiv.org. Death receptor agonists, such as TRAIL (TNF-related apoptosis-inducing ligand), TNFα, and FasL, trigger the extrinsic apoptotic pathway biorxiv.orgnih.gov.
Studies have shown that treatment with this compound or other ERK5 inhibitors can sensitize various cancer cell lines, such as endometrial cancer cells, to apoptosis induced by TRAIL, TNFα, or FasL biorxiv.orgbiorxiv.org. This sensitization effect suggests a role for the ERK5 pathway in mediating resistance to death receptor-induced apoptosis in cancer cells nih.govresearchgate.netbiorxiv.org.
Role in Caspase Activation (e.g., Caspase-8, Caspase-3) and TP53INP2 Modulation
The mechanism by which ERK5 inhibition sensitizes cells to death receptor agonists involves the modulation of caspase activation, particularly Caspase-8 and Caspase-3, and the regulation of the protein TP53INP2 biorxiv.orgnih.govresearchgate.netbiorxiv.orgnih.gov.
Research indicates that ERK5 phosphorylates TP53INP2, leading to its ubiquitylation and subsequent proteasomal degradation biorxiv.orgnih.govresearchgate.netbiorxiv.org. TP53INP2 is a protein required for the K63 ubiquitylation and full activation of Caspase-8 in response to death receptor ligand binding biorxiv.orgnih.govresearchgate.net. Caspase-8 is a key initiator caspase in the extrinsic apoptotic pathway; once activated, it cleaves and activates executioner caspases, such as Caspase-3, leading to the dismantling of the cell biorxiv.orgnih.gov.
Therefore, inhibiting ERK5 with compounds like this compound leads to the stabilization and accumulation of TP53INP2 protein levels biorxiv.orgnih.govresearchgate.netbiorxiv.org. Elevated levels of TP53INP2 facilitate the ubiquitylation and efficient activation of Caspase-8 upon stimulation by death receptor agonists biorxiv.orgnih.gov. This enhanced Caspase-8 activation, in turn, promotes the cleavage and activation of downstream Caspase-3, ultimately increasing the susceptibility of cancer cells to apoptosis biorxiv.orgnih.govnih.gov.
In Vivo Studies in Animal Models
Analysis in Zebrafish Models of Cryptococcal Disease
The zebrafish larval infection model has emerged as a valuable tool for studying the pathogenesis of Cryptococcus neoformans infection and evaluating potential therapeutic interventions. This model allows for the direct visualization and assessment of host-microbe interactions in vivo. Studies utilizing zebrafish have demonstrated significant parallels with mammalian pathogenesis of cryptococcosis. nih.gov
Research employing the zebrafish model has investigated the effects of this compound (Rapamycin) on Cryptococcus neoformans. One study explored the impact of Rapamycin (B549165) on the cellular organization, biophysical characteristics, and virulence factors of C. neoformans. The findings indicated that Rapamycin could stop the growth of the fungus, thereby dampening its ability to cause disease. nih.gov
Another study using a genetically inducible and reversible zebrafish model of systemic inflammation, which can be adapted to study anti-inflammatory compounds, examined the effect of Rapamycin. Pre-treatment of zebrafish embryos with Rapamycin mitigated inflammatory effects induced in this model, including a substantial reduction in neutrophil counts following an inflammatory trigger. nih.gov While this study focused on inflammation rather than direct antifungal effects in a cryptococcal model, it highlights the utility of zebrafish for evaluating the in vivo impact of this compound on host responses relevant to infectious diseases.
The zebrafish model of cryptococcal infection, particularly when administered by caudal vein injection, results in a chronic infection in the larvae. whiterose.ac.uk Assessment of infection outcome in this model can involve calculating fungal burden, for instance, by using fluorescent C. neoformans strains and microscopy to measure fluorescent pixel count. whiterose.ac.uk
Evaluation in Murine Tumor Xenograft Models (e.g., Melanoma, Breast Cancer)
This compound (Rapamycin) and its derivatives have been extensively evaluated in various murine tumor xenograft models to assess their antitumor properties. These studies have demonstrated the ability of this compound to inhibit tumor growth through mechanisms that include inhibiting tumor cell proliferation and suppressing angiogenesis. nih.govdovepress.com
In murine melanoma models, such as the B16-F10 model, this compound has been shown to reduce melanoma cell viability in vitro and in vivo. nih.govresearchgate.net Studies have indicated that this compound can induce apoptosis in melanoma cells, as evidenced by reduced Bcl2 expression and enhanced protein levels of cleaved caspase 3 and Bax. nih.govresearchgate.net Furthermore, this compound has been observed to induce G1 phase cell cycle arrest in melanoma cells. nih.govresearchgate.net In melanoma xenograft models established by subcutaneously transplanting human melanoma cells into immunodeficient mice, this compound potently inhibited tumor growth. dovepress.com Immunohistochemical staining of treated tumors revealed a decrease in blood vessels within and around the tumor, consistent with anti-angiogenic effects. dovepress.com
In breast cancer xenograft models, this compound has also demonstrated significant antitumor activity. Studies using models established with cell lines like MC4-L2 have reported inhibition of tumor growth. nih.govresearchgate.net Patient-derived xenograft models of triple-negative breast cancer (TNBC) have also been used to evaluate the efficacy of this compound. These models, which reproduce molecular features of patient tumors, showed significant growth inhibition upon treatment with this compound. springermedizin.de While substantial growth inhibition was observed, complete tumor ablation was not achieved in these TNBC xenograft models. springermedizin.de
This compound has also shown effectiveness in other murine tumor models, including hepatocellular carcinoma xenografts, where it inhibited growth by targeting STAT3 and affecting c-Myc, in addition to inhibiting angiogenesis. nih.govresearchgate.net Studies in models of liver metastasis have also indicated anti-angiogenic effects. nih.govresearchgate.net
Investigation of Angiogenesis in Preclinical Models (e.g., Matrigel Plug Assay)
The anti-angiogenic potential of this compound (Rapamycin) has been investigated in various preclinical models, including the Matrigel plug assay. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth, invasion, and metastasis. spandidos-publications.com Inhibiting this process is a key strategy in cancer therapy. spandidos-publications.com
The Matrigel plug assay is a widely used in vivo method to assess the ability of a compound to modulate neovascularization. spandidos-publications.comaacrjournals.org In this assay, Matrigel mixed with pro-angiogenic factors like VEGF, with or without the test compound, is injected subcutaneously into mice. spandidos-publications.comaacrjournals.org After a period, the plugs are harvested and analyzed for the extent of blood vessel formation, often quantified by measuring hemoglobin content or assessing endothelial cell infiltration and CD31 staining. spandidos-publications.comaacrjournals.orgahajournals.orgoncotarget.com
Studies using the Matrigel plug assay have shown that this compound inhibits angiogenesis. ahajournals.orgnih.govcapes.gov.br For instance, this compound inhibited the formation of capillary-like structures in vivo after subcutaneous injection within Matrigel plugs in SCID mice. nih.govcapes.gov.br This anti-angiogenic effect is consistent with the role of this compound as an mTOR inhibitor, as mTOR has been implicated in regulating angiogenesis. mdpi.com
Furthermore, studies have explored the synergistic effects of this compound with other agents on angiogenesis in the Matrigel plug assay. For example, the combination of Methylnaltrexone, a peripheral mu opioid receptor antagonist, with this compound or its analog has demonstrated synergistic inhibition of angiogenesis in this model. vascularcell.comvascularcell.com
Pharmacodynamic Marker Assessment in Preclinical Models
Pharmacodynamic (PD) studies in preclinical models are crucial for understanding the biological effects of a compound and confirming target engagement. For this compound (Rapamycin), which inhibits the mammalian target of rapamycin (mTOR), assessment of downstream targets of the mTOR pathway serves as key pharmacodynamic markers. aacrjournals.orgascopubs.org
A widely used pharmacodynamic marker for this compound activity is the phosphorylation status of ribosomal protein S6 (p-S6), a direct substrate of p70S6 kinase (p70S6K), which is downstream of mTORC1. aacrjournals.orgascopubs.org Inhibition of mTORC1 by this compound leads to decreased phosphorylation of S6 and p70S6K. nih.govresearchgate.netaacrjournals.orgascopubs.org
In preclinical studies, inhibition of phospho-p70S6K at threonine 389 has been shown to correlate with this compound activity in vivo. aacrjournals.org Assessment of p70S6K phosphorylation in peripheral blood lymphocytes (PBLs) has been used as a potential biomarker of Rapamycin activity. aacrjournals.org
Studies in murine tumor models have also assessed the impact of this compound on pharmacodynamic markers within tumor tissue. For example, in prostate cancer models, PD studies have demonstrated inhibition of tumor S6 phosphorylation following this compound administration. ascopubs.orgnih.gov This inhibition was observed in tumor tissue, confirming the compound's effect at the target site. ascopubs.orgnih.gov Other markers such as p-Akt, 4EBP-1, PTEN, p27, Ki-67 (a proliferation marker), and cleaved caspase-3 (an apoptosis marker) have also been assessed in preclinical PD studies to evaluate the broader cellular effects of this compound. ascopubs.orgnih.gov
In zebrafish models, the phosphorylation state of the ribosomal component S6 has also been monitored as an indicator of mTOR activity and the effectiveness of Rapamycin. nih.gov Rapamycin treatment inhibited the phosphorylation of S6 in a dose-dependent manner in zebrafish larvae. nih.gov
These pharmacodynamic assessments in preclinical models provide valuable insights into the biological activity of this compound and its effects on the targeted pathways, supporting its investigation in various disease settings.
Methodological Approaches in Ax 15836 Research
Cellular Assays for Target Engagement and Activity
Cellular assays are crucial for evaluating how AX 15836 affects ERK5 activity and cellular functions within a living system.
Kinase Activity Assays (e.g., KiNativ, IC50 determinations)
Kinase activity assays are fundamental in determining the potency and selectivity of this compound against ERK5 and other kinases. This compound has been reported to have an IC50 of 8 nM for ERK5. medchemexpress.commedchemexpress.comcaymanchem.com Studies using live cell KiNativ profiling have shown that this compound maintains intracellular potency ranging from 4 to 9 nM across various cell types, including peripheral blood mononuclear cells (PBMCs), endothelial cells, and oncogenic cell lines. medchemexpress.compnas.org This indicates that the compound effectively penetrates cells and engages its intracellular target. This compound has demonstrated high selectivity for ERK5, showing more than 1,000-fold selectivity over a panel of over 200 kinases. medchemexpress.comfishersci.pt It also exhibits selectivity over BRD4 with a Kd of 3,600 nM. medchemexpress.comfishersci.pt
Transcriptional Reporter Assays (e.g., GAL4-MEF2D, GLI-binding site luciferase, NRF2 reporter)
Transcriptional reporter assays are used to assess the impact of this compound on the transcriptional activity regulated by ERK5 or downstream transcription factors. The MEF2D transcription factor is a common target of ERK5, and its transcriptional activity is often used in reporter systems to examine ERK5 activity. acs.org Studies using a GLI-binding site luciferase reporter assay have shown that pharmacological inhibition of ERK5 kinase activity using this compound can reduce the transcriptional activity of the Hedgehog/GLI pathway. nih.gov Additionally, a luciferase reporter assay was used to detect the effect of this compound on NRF2 transcriptional activity, showing that this compound abolished the reduction of NRF2 transcriptional activity induced by oxidized LDL (oxLDL). ahajournals.orgnih.gov
Cell Proliferation and Viability Assays (e.g., MTT, CellTiter-Glo, Clonogenic, 3D Spheroid Assays)
Cell proliferation and viability assays are employed to evaluate the effects of this compound on cell growth and survival. Methods such as MTT and CellTiter-Glo are commonly used to measure cell viability. medchemexpress.combiorxiv.orgnih.gov Clonogenic assays assess the ability of single cells to form colonies, providing insight into long-term proliferation. biorxiv.orgnih.gov 3D spheroid assays are used to mimic the in vivo tumor microenvironment and evaluate the efficacy of compounds in a more complex setting. nih.govresearchgate.net While some studies have shown that this compound can impair EGF-induced cell proliferation in certain cell lines biorxiv.orgnih.gov, other research indicates that this compound had no significant effect on cell growth in IL-6-dependent proliferation assays pnas.orgacs.orgnih.gov and was ineffective in reducing the proliferation of certain melanoma and cervical cancer cell lines. researchgate.net However, this compound has been shown to induce apoptosis in combination with ivermectin in A375 melanoma spheroids. caymanchem.comresearchgate.net
Immunoblotting for Protein Phosphorylation and Expression
Immunoblotting, also known as Western blotting, is a technique used to detect and quantify specific proteins and their phosphorylation status. This method is vital for confirming target engagement and assessing the downstream effects of this compound on ERK5 phosphorylation and the expression levels of other relevant proteins. Studies have utilized immunoblotting to show that this compound can inhibit the EGF-stimulated, phosphorylated form of ERK5 in HeLa cells. medchemexpress.comnih.gov Immunoblotting has also been used to analyze the effect of this compound on the expression of proteins like c-Jun biorxiv.org and to assess the nuclear localization of ERK5. biorxiv.orgresearchgate.net
Genetic Manipulation Techniques
Genetic manipulation techniques, particularly siRNA/shRNA-mediated gene silencing, are used to reduce the expression of ERK5 (MAPK7) and compare the effects to pharmacological inhibition by compounds like this compound.
siRNA/shRNA-Mediated Gene Silencing of ERK5 (MAPK7)
siRNA (small interfering RNA) and shRNA (short hairpin RNA) are used to silence the expression of specific genes, such as MAPK7, which encodes ERK5. acs.orgnih.govbiorxiv.orgnih.govbiorxiv.org This technique allows researchers to investigate the cellular phenotypes that are dependent on ERK5 expression. Studies have shown that gene silencing of ERK5 can be antiproliferative in various cancer cell types. acs.orgnih.gov Comparing the effects of ERK5 gene silencing with the effects of this compound helps to differentiate between the consequences of inhibiting ERK5 kinase activity and the broader effects of reducing ERK5 protein levels, which may include non-catalytic functions. ahajournals.org Research has indicated that the phenotypes observed with ERK5 genetic depletion may not be fully replicated by ERK5 kinase inhibitors like this compound, suggesting that ERK5 may have significant catalytic-independent functions. ahajournals.orgresearchgate.net
CRISPR/Cas9 Gene Editing of MAPK7
CRISPR/Cas9 gene editing has been utilized as a powerful tool to investigate the cellular functions of MAPK7 (ERK5) by specifically depleting or knocking out its expression nih.govnih.govacs.orgbiorxiv.org. This genetic approach allows researchers to study the phenotypic consequences of complete or significant loss of ERK5 activity or presence, providing insights that can be compared to the effects of pharmacological inhibition by compounds such as this compound. For instance, CRISPR/Cas9-mediated depletion of ERK5 has been employed to demonstrate its role in suppressing triple-negative breast cancer cell migration and impacting tumor growth kinetics in vivo nih.gov. In the context of embryonic stem cells, CRISPR/Cas9 has been used to generate cell lines with suppressed KLF2, a transcriptional target of ERK5, to understand the ERK5 signaling pathway's influence on gene expression biorxiv.org. Furthermore, a commercial CRISPR/Cas9 kit has been successfully used to achieve knockout of MAP2K5 (MEK5), the upstream kinase of ERK5, in various cancer cell lines, serving as a genetic control for studies involving MEK5/ERK5 pathway inhibition uab.cat.
Overexpression of ERK5 Mutants (e.g., Kinase-Dead, S496A)
To dissect the specific roles of ERK5's kinase activity versus its scaffolding or other non-catalytic functions, researchers have employed the overexpression of various ERK5 mutants nih.govbiorxiv.orguab.catahajournals.orgnih.gov. A commonly used mutant is the kinase-dead version of ERK5, which helps differentiate between the effects mediated by ERK5's catalytic activity and those dependent on its presence or interactions with other proteins nih.govbiorxiv.orguab.cat. Overexpression of a dominant-negative mutant of ERK5 has been shown to sensitize breast cancer cells to apoptosis induced by chemotherapeutics uab.cat. In mouse embryonic stem cells, expressing wild-type ERK5, but not kinase-inactive ERK5, elevated the mRNA levels of certain genes, suggesting a role for ERK5 signaling in gene transcription biorxiv.org. Additionally, the ERK5 S496A mutant, where serine at position 496 is mutated to alanine, is used to specifically investigate the impact of phosphorylation at this site, independent of ERK5's catalytic activity ahajournals.orgnih.govfrontiersin.org. Studies using the ERK5 S496A mutant have revealed its role in processes like senescence-associated secretory phenotype (SASP) induction and NRF2 SUMOylation ahajournals.orgnih.gov.
Transcriptomic and Proteomic Analysis
Comprehensive 'omics' approaches, including transcriptomics and proteomics, are crucial for understanding the global molecular changes induced by modulating ERK5 activity or treating cells with inhibitors like this compound.
Gene Expression Profiling (e.g., RNA Sequencing, Differential Gene Expression)
Gene expression profiling techniques, such as RNA sequencing and differential gene expression analysis, are employed to identify changes in mRNA levels in response to genetic manipulation of ERK5 or treatment with inhibitors nih.govuab.catfrontiersin.orgnih.gov. Transcriptomic profiling of cell lines where ERK5 has been abrogated has revealed altered gene expression patterns associated with key biological processes such as angiogenesis, migration, and motility frontiersin.org. Differential gene expression analysis helps pinpoint specific genes whose expression is significantly affected by changes in ERK5 signaling uab.catnih.gov. Interestingly, treatment with AX15836 has been reported to result in very few differentially expressed genes in certain cell types, suggesting potential complexities in its cellular effects compared to genetic depletion medchemexpress.com.
Phosphoproteomics and SUMOylation Analysis
Phosphoproteomics involves the large-scale study of protein phosphorylation, a critical post-translational modification in cell signaling pathways like the MAPK cascade uab.catnih.gov. Analyzing changes in protein phosphorylation provides insights into the downstream targets and activated pathways influenced by ERK5 or its inhibition. SUMOylation, the conjugation of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins, is another important post-translational modification that can interact with phosphorylation and regulate protein function nih.govembopress.orgnih.gov. Research has specifically investigated the SUMOylation of ERK5, particularly the role of S496 phosphorylation in inducing NRF2 SUMOylation ahajournals.orgnih.govfrontiersin.org. Proteomic approaches, including phosphoproteomics and SUMOylation analysis, are used to identify modified proteins and understand the interplay between these modifications in the context of ERK5 signaling and the effects of inhibitors like this compound embopress.orgresearchgate.netresearchgate.net.
Broader Implications for Erk5 Pathway Research and Therapeutic Development
Re-evaluation of ERK5 as a Drug Target
ERK5 is involved in diverse cellular processes, including proliferation, survival, differentiation, and angiogenesis, making it an attractive target for therapeutic intervention wikipedia.orgwikipedia.orgmims.comnf2is.org. Evidence suggests the ERK5 pathway plays a role in tumorigenesis and metastatic progression, and its activation has been implicated as a mechanism of resistance to other targeted therapies, particularly those inhibiting the parallel ERK1/2 pathway wikipedia.orgwikipedia.orgharvard.eduwikidata.org. This has led to a re-evaluation of ERK5 as a drug target, moving beyond initial observations to explore more nuanced therapeutic strategies.
Challenges in Distinguishing Kinase-Dependent vs. Kinase-Independent Roles of ERK5
A significant challenge in targeting ERK5 lies in distinguishing its kinase-dependent functions, mediated through its catalytic domain, from its kinase-independent roles, often attributed to its large C-terminal domain which contains a transcriptional transactivation domain (TAD) and a nuclear localization signal (NLS) wikipedia.orgguidetopharmacology.orgmims.comcenmed.comciteab.comharvard.eduguidetoimmunopharmacology.org. Conventional ERK5 kinase inhibitors primarily target the ATP-binding site, affecting only the kinase activity. However, ERK5's biological functions extend beyond its catalytic function, involving scaffolding and protein-protein interactions that are not inhibited by kinase inhibitors wikipedia.orgguidetopharmacology.orgmims.com.
Studies using genetic approaches like siRNA-mediated silencing or gene knockout of ERK5 have often yielded different phenotypic outcomes compared to pharmacological inhibition of its kinase activity wikipedia.orgguidetopharmacology.orgcenmed.comguidetoimmunopharmacology.orgcenmed.com. This discrepancy highlights the importance of ERK5's kinase-independent roles in mediating its biological effects. Furthermore, some ERK5 kinase inhibitors have been shown to paradoxically activate the ERK5 TAD, leading to nuclear translocation and stimulation of gene transcription, a phenomenon that can confound the interpretation of studies relying solely on kinase inhibitors wikipedia.orgguidetopharmacology.orgmims.comcenmed.comciteab.comharvard.edu. For instance, studies have shown that while selective ERK5 kinase inhibitors like AX15836 inhibit kinase activity, they can still induce paradoxical activation of the ERK5 TAD wikipedia.orgmims.comciteab.com. This paradoxical activation suggests that inhibiting only the kinase domain may not be sufficient to fully block all pro-survival or pro-proliferative signals mediated by ERK5.
Strategies to Overcome Off-Target Activities of ERK5 Inhibitors (e.g., BRD4)
Early ERK5 inhibitors, such as XMD8-92, were found to exhibit significant off-target activity, notably inhibiting the binding of BRD4 to acetylated proteins wikipedia.orgguidetopharmacology.orgmims.comguidetoimmunopharmacology.orgmims.cominvivochem.com. This lack of selectivity complicated the interpretation of studies using these compounds, as observed phenotypes could be due to BRD4 inhibition rather than specific ERK5 modulation wikipedia.orgmims.comguidetoimmunopharmacology.orgmims.cominvivochem.com. For this reason, these early inhibitors are generally not recommended for evaluating the specific cellular or in vivo role of ERK5 kinase activity wikipedia.orgmims.commims.com.
To address the issue of off-target activity, second-generation ERK5 inhibitors with improved selectivity have been developed. Compounds like AX15836, compound 46, and BAY-885 have been identified as potent and selective inhibitors of ERK5 kinase activity that lack significant BRD4 binding activity wikipedia.orgguidetopharmacology.orgmims.commims.com. These more selective inhibitors are considered preferred options for studying the specific effects of ERK5 kinase inhibition in cellular and in vivo models wikipedia.orgmims.com. However, even some of these more selective inhibitors, including AX15836, can still induce paradoxical activation of the ERK5 TAD, indicating that selectivity over other kinases does not necessarily eliminate this phenomenon wikipedia.orgmims.comciteab.com.
Strategies for Modulating ERK5 Activity Beyond Kinase Inhibition
Given the challenges associated with targeting only the kinase activity of ERK5 and the potential for paradoxical activation, strategies that modulate ERK5 activity through alternative mechanisms are being explored.
Targeting Protein-Protein Interactions within the ERK5 Pathway
Modulating the interactions between proteins within the ERK5 pathway offers an alternative approach to inhibiting its activity. ERK5 has distinct protein-protein interaction surfaces compared to other MAPKs like ERK2, which contribute to its specific activation and substrate binding citeab.com. Targeting the interaction between MEK5, the upstream kinase of ERK5, and ERK5 itself is one such strategy. Studies have demonstrated that molecules designed to disrupt the MEK5-ERK5 interaction can achieve different pharmacological outcomes compared to kinase inhibition alone wikipedia.org. Inhibiting protein-protein interactions can potentially interfere with both kinase-dependent and kinase-independent functions of ERK5, offering a more comprehensive blockade of its activity.
Development of Proteolysis-Targeting Chimeras (PROTACs) for ERK5 Degradation
Proteolysis-Targeting Chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins rather than simply inhibiting their function wikipedia.orgguidetopharmacology.orgmims.comcenmed.comcenmed.comwikipedia.orgwikipedia.org. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome wikipedia.orgguidetopharmacology.orgcenmed.com. This approach is particularly attractive for targeting ERK5 because degrading the protein would ablate all its functions, including both kinase-dependent and kinase-independent activities wikipedia.orgguidetopharmacology.orgmims.comcenmed.comwikipedia.org.
The development of PROTACs targeting ERK5 is an active area of research guidetopharmacology.orgcenmed.comwikipedia.orgwikidata.org. Examples of reported ERK5 degraders include INY-06-061 and PPM-3 guidetopharmacology.orgwikipedia.orgwikidata.org. PROTAC-mediated degradation of ERK5 is expected to better recapitulate the biological effects observed with genetic knockdown of ERK5, potentially overcoming the limitations of kinase inhibitors, including paradoxical activation guidetopharmacology.orgwikipedia.org. While early studies on chemical-induced degradation of ERK5 have shown varied results regarding effects on cancer cell proliferation compared to siRNA studies, further investigation, particularly in vivo, is warranted to fully understand the potential of this approach wikipedia.org.
Combination Therapeutic Strategies Involving ERK5 Pathway Modulation
Given the role of the ERK5 pathway in mediating resistance to other targeted therapies, particularly those inhibiting the ERK1/2 pathway, combining ERK5 pathway modulation with other therapeutic agents is a promising strategy wikipedia.orgwikipedia.orgwikipedia.orgharvard.eduwikidata.orgguidetopharmacology.orgmims.com. Activation of the ERK5 pathway has been observed as a compensatory mechanism following inhibition of the RAF-MEK1/2-ERK1/2 cascade in various cancers, including melanoma and pancreatic ductal adenocarcinoma wikipedia.orgharvard.eduwikidata.org.
Studies have shown that co-inhibition of the ERK1/2 pathway with ERK5 pathway inhibitors can enhance anti-tumor effects and overcome acquired resistance wikipedia.orgharvard.eduwikidata.org. For example, combinations of MEK1/2 inhibitors (such as trametinib, binimetinib, selumetinib, and cobimetinib) or ERK1/2 inhibitors (like SCH772984) with ERK5 inhibitors or genetic silencing of ERK5 have demonstrated improved efficacy in preclinical models of melanoma and other cancers wikipedia.orgharvard.eduwikidata.org. The selective ERK5 inhibitor AX15836 has been used in combination studies, for instance, with the Akt inhibitor ipatasertib (B1662790) in triple-negative breast cancer cell lines, showing synergistic decreases in cell viability guidetopharmacology.orgwikipedia.org. This suggests that targeting parallel survival pathways in combination with ERK5 modulation can be an effective therapeutic approach.
Combination with BRAFV600E and MEK5 Inhibitors in Melanoma
Research has explored the combination of ERK5 inhibitors, including AX 15836, with BRAFV600E and MEK inhibitors in melanoma, particularly in the context of overcoming resistance to BRAF inhibitors frontiersin.orgliverpool.ac.uk. Oncogenic BRAF positively regulates the expression, phosphorylation, and nuclear localization of ERK5, enhancing its kinase and transcriptional activity frontiersin.org. Resistance to BRAF inhibitors like Vemurafenib can involve the reinstatement of ERK1/2 signaling, and combining BRAF inhibitors with MEK1/2 inhibitors like Trametinib is a strategy to achieve more durable responses researchgate.net.
Studies have indicated that combining MEK5 or ERK5 inhibitors with the BRAFV600E inhibitor Vemurafenib was more effective than single treatments in reducing colony formation and inhibiting the growth of BRAFV600E melanoma cells and xenografts frontiersin.org. This suggests a significant role for the ERK5 pathway in melanoma growth and highlights the potential benefit of targeting both BRAF and ERK5 pathways frontiersin.org.
Data from research on melanoma cells indicates that while inhibition of MEK5/ERK5 signaling in combination with BRAF inhibitors like Vemurafenib or Dabrafenib did not always reverse resistance, the addition of a MEK1/2 inhibitor such as Trametinib did confer some reversal, suggesting that comprehensive inhibition of the ERK1/2 pathway might be necessary for ERK5 inhibition to be beneficial liverpool.ac.uk.
| Combination Therapy | Effect on Melanoma Cells/Xenografts | Reference |
| MEK5 or ERK5 inhibitors + Vemurafenib (BRAFV600E inh) | Reduced colony formation, inhibited growth | frontiersin.org |
| MEK5/ERK5 inhibitors + Vemurafenib or Dabrafenib | Did not consistently reverse resistance | liverpool.ac.uk |
| MEK5/ERK5 inhibitors + Vemurafenib or Dabrafenib + Trametinib (MEK1/2 inh) | Conferred some reversal of resistance | liverpool.ac.uk |
Co-targeting with Hedgehog/GLI Signaling Inhibitors
The MEK5-ERK5 pathway has been identified as an activator of GLI transcription factors, which are key components of the Hedgehog (HH)/GLI signaling pathway researchgate.net. The HH/GLI pathway is implicated in the growth of melanoma researchgate.net. Research using genetic and pharmacologic approaches, including the ERK5 inhibitor AX15836 and MEK5 inhibitors, has shown that inhibiting ERK5 reduces GLI1 and GLI2 protein levels and transcriptional activity researchgate.net.
Studies have demonstrated that a constitutively active form of MEK5 can potentiate the transcriptional activity of the endogenous HH/GLI pathway, and ERK5 silencing can prevent this effect researchgate.net. Conversely, ERK5 silencing in melanoma cells reduces GLI1 and GLI2 mRNA and protein levels and inhibits GLI transcriptional activity researchgate.net. The combination of GLI and MEK5 inhibitors has shown greater effectiveness than single treatments in reducing melanoma spheroid growth researchgate.net. This suggests that co-targeting the MEK5-ERK5 and Hedgehog/GLI pathways warrants further preclinical investigation as a potential therapeutic strategy for melanoma researchgate.net. Hedgehog signaling inhibitors include agents like Vismodegib and Glasdegib wikipedia.orgwikipedia.orgmims.comciteab.commybiosource.comwikipedia.orgnih.govnih.govzhanggroup.org.
| Targeted Pathways | Inhibitors Used (Examples) | Observed Effect in Melanoma Models | Reference |
| ERK5 | AX15836, JWG-071 | Reduced GLI1/GLI2 levels, inhibited GLI activity | researchgate.net |
| MEK5 | GW284543, BIX02189 | Reduced GLI1/GLI2 levels, inhibited GLI activity | researchgate.net |
| MEK5-ERK5 and Hedgehog/GLI | MEK5 inhibitors + GLI inhibitors | More effective in reducing spheroid growth | researchgate.net |
Future Research Directions for Ax 15836 and Erk5 Inhibitor Development
Elucidating Unresolved Aspects of ERK5 Pharmacology and Paradoxical Activation
A critical area for future investigation centers on the complex pharmacology of ERK5 inhibitors, particularly the phenomenon of paradoxical activation. Studies have shown that while compounds like AX 15836 are potent inhibitors of ERK5 kinase activity, their binding can inadvertently lead to the activation of the ERK5 transcriptional activity domain (TAD). acs.orgfrontiersin.orgnih.govportlandpress.comfrontiersin.orgportlandpress.com This paradoxical effect involves a conformational change in the kinase domain upon inhibitor binding, which exposes the nuclear localization signal (NLS) and promotes nuclear translocation of ERK5, subsequently stimulating the transcriptional activity of the C-terminal TAD. acs.orgnih.govfrontiersin.orgportlandpress.com
This presents a significant challenge, as the observed effects of selective ERK5 kinase inhibitors may not fully recapitulate the phenotypes observed with genetic depletion or silencing of ERK5. frontiersin.orgahajournals.orgpnas.orgnih.gov Genetic approaches have often demonstrated anti-proliferative and anti-inflammatory effects, which are not consistently seen with some kinase inhibitors like this compound. ahajournals.orgpnas.orgnih.gov Future research needs to fully elucidate the mechanisms underlying this paradoxical activation and its biological consequences in different cell types and disease settings. Understanding the interplay between ERK5's kinase-dependent and kinase-independent functions is crucial for predicting the therapeutic outcomes of pharmacological inhibition. frontiersin.orgahajournals.org Research is needed to determine if the beneficial effects observed with genetic knockdown are solely due to the absence of the protein or a combination of inhibiting both catalytic and non-catalytic activities.
Development of Advanced Chemical Probes and Modulators with Improved Profiles
The development of advanced chemical probes and modulators with improved profiles is a key future direction. While this compound is recognized as a potent and selective ERK5 inhibitor and is utilized as a chemical probe, there is a need for next-generation compounds that overcome the limitations of existing inhibitors. medchemexpress.comtocris.comfishersci.ptcenmed.comrndsystems.comchemicalprobes.org A primary goal is the design and synthesis of "paradox breakers" – inhibitors that effectively block ERK5 kinase activity without inducing the paradoxical activation of the TAD. frontiersin.org
Future efforts should focus on developing modulators that can selectively target different aspects of ERK5 function, potentially including inhibitors that interfere with TAD activity or protein-protein interactions essential for ERK5 signaling and nuclear translocation, independent of kinase activity. acs.orgfrontiersin.org Furthermore, the development of probes with enhanced pharmacokinetic and pharmacodynamic properties, including better absorption, distribution, metabolism, and excretion (ADME) profiles, is necessary to facilitate in vivo studies and potential therapeutic development. chemicalprobes.org Exploring alternative modalities, such as ERK5 degraders (e.g., PROTACs), also represents a promising avenue to achieve more complete disruption of ERK5 function compared to catalytic inhibition alone. medchemexpress.comrndsystems.com
Exploring Novel Therapeutic Applications for ERK5 Pathway Modulation in Disease Pathologies
The therapeutic potential of modulating the ERK5 pathway extends across a range of disease pathologies, and future research will continue to explore and validate these applications. ERK5 signaling has been implicated in various cancers, including melanoma, lung cancer, breast cancer, and endometrial cancer, where it plays roles in proliferation, survival, migration, invasion, and drug resistance. acs.orgfrontiersin.orgportlandpress.compatsnap.comnih.govmdpi.combiorxiv.orgresearchgate.net Future research will focus on identifying specific cancer subtypes and contexts where targeting ERK5 is most effective, potentially in combination with other targeted therapies or conventional treatments. acs.orgfrontiersin.orgfrontiersin.orgnih.govbiorxiv.org
Beyond oncology, the involvement of ERK5 in inflammatory responses suggests its potential as a target for inflammatory diseases. portlandpress.compatsnap.commdpi.com Research has also linked ERK5 to atherosclerosis and potentially neurodegenerative disorders, opening up new avenues for therapeutic exploration. ahajournals.orgpatsnap.commdpi.com Further studies are needed to fully understand the precise roles of ERK5 in these diverse conditions and to determine whether kinase inhibition, TAD modulation, or complete protein degradation is the most effective strategy for therapeutic intervention. The development and application of more specific and functionally distinct ERK5 modulators, as discussed in Section 7.2, will be critical for dissecting the role of ERK5 in these complex disease pathways and validating its potential as a therapeutic target.
Q & A
Q. What are the core components of AX 15836 (ISO 15836), and how do they structure metadata for research datasets?
this compound defines 15 core metadata elements to describe digital resources, categorized into three groups:
- Content : Title, Subject, Description, Source, Language, Relation, Coverage.
- Intellectual Property : Creator, Publisher, Contributor, Rights.
- Instantiation : Date, Type, Format, Identifier. These elements enable standardized resource discovery and interoperability across disciplines. For example, "Creator" and "Date" ensure traceability, while "Subject" and "Description" enhance searchability. Researchers should map these elements to their dataset attributes during curation .
Table 1 : Dublin Core Elements and Research Applications
| Element | Research Use Case Example |
|---|---|
| Title | Unique identifier for datasets in repositories. |
| Subject | Keywords for interdisciplinary searchability. |
| Rights | Licensing terms for open-access publications. |
Q. How can this compound be implemented to organize experimental data in academic repositories?
- Step 1 : Identify mandatory elements (e.g., Title, Creator, Date) and optional elements (e.g., Coverage, Relation) based on repository guidelines.
- Step 2 : Use XML or RDF encoding for machine-readable metadata (e.g., RDFa for semantic web compatibility).
- Step 3 : Validate metadata using tools like DCMI Metadata Quality Checker to ensure compliance. Example: A genomics study might use "Coverage" to specify spatial/temporal data ranges, while "Relation" links raw data to processed outputs .
Q. What are common pitfalls when applying this compound to multidisciplinary research projects?
- Overgeneralization : Using broad terms (e.g., "Subject: Biology") without domain-specific qualifiers.
- Inconsistent Formatting : Mixing date formats (e.g., "2025-03-08" vs. "March 8, 2025").
- Solution : Adopt community-specific application profiles (e.g., Darwin Core for biodiversity) to extend this compound while maintaining interoperability .
Advanced Research Questions
Q. How can this compound be integrated with domain-specific metadata standards like ISO 19115 (geospatial data) without causing schema conflicts?
- Method : Use crosswalk tables to map overlapping elements (e.g., this compound "Coverage" ↔ ISO 19115 "Geographic Extent").
- Case Study : Geospatial projects often convert ISO 19115’s structured fields (e.g., coordinate systems) into this compound’s free-text "Description" for broader accessibility. Tools like GeoNetwork facilitate automated conversion .
Table 2 : Crosswalk Between this compound and ISO 19115
| This compound Element | ISO 19115 Equivalent | Mapping Strategy |
|---|---|---|
| Title | Dataset Title | Direct 1:1 mapping. |
| Coverage | Geographic Bounding Box | Parse coordinates into text. |
Q. What methodological frameworks resolve contradictions when combining this compound with proprietary metadata schemas?
- Approach : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure metadata requirements:
- Population : Target resources (e.g., archaeological datasets).
- Intervention : this compound implementation with custom extensions.
- Comparison : Evaluate metadata completeness against domain schemas.
- Outcome : Resolve gaps (e.g., adding "Cultural Context" as a local extension).
- Time : Track schema evolution over longitudinal studies .
Q. How can researchers quantify the impact of this compound on dataset discoverability in digital libraries?
- Experimental Design :
Control Group : Datasets with minimal metadata (Title, Creator).
Test Group : Datasets with full this compound metadata.
Metric : Measure search success rates using query terms across disciplines.
- Analysis : Use ANOVA to compare discoverability metrics, controlling for domain-specific biases. Studies show a 40% increase in cross-disciplinary citations with full this compound compliance .
Methodological Guidelines
- Data Contradiction Analysis : When metadata fields conflict (e.g., conflicting "Date" values), employ provenance tracking tools like PROV-O to audit data lineage .
- Interoperability Testing : Validate AX 1586 metadata in federated repositories using FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
